[3-Hydroxy-4,5,6-tris(phenylmethoxy)oxan-2-yl]methyl benzoate
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Overview
Description
[3-Hydroxy-4,5,6-tris(phenylmethoxy)oxan-2-yl]methyl benzoate is a complex organic compound with a unique structure that includes multiple phenylmethoxy groups and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Hydroxy-4,5,6-tris(phenylmethoxy)oxan-2-yl]methyl benzoate typically involves multi-step organic reactions. The starting materials often include phenylmethanol derivatives and benzoic acid. The reaction conditions usually require the presence of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
[3-Hydroxy-4,5,6-tris(phenylmethoxy)oxan-2-yl]methyl benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
[3-Hydroxy-4,5,6-tris(phenylmethoxy)oxan-2-yl]methyl benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [3-Hydroxy-4,5,6-tris(phenylmethoxy)oxan-2-yl]methyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes and pathways, ultimately resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
[3-Hydroxy-4,5,6-tris(phenylmethoxy)oxan-2-yl]methyl benzoate: shares similarities with other benzoate esters and phenylmethoxy derivatives.
Methylammonium lead halide:
1,2,4-Triazole derivatives: These compounds also have diverse applications in chemistry and medicine.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications and interactions, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C34H34O7 |
---|---|
Molecular Weight |
554.6 g/mol |
IUPAC Name |
[3-hydroxy-4,5,6-tris(phenylmethoxy)oxan-2-yl]methyl benzoate |
InChI |
InChI=1S/C34H34O7/c35-30-29(24-39-33(36)28-19-11-4-12-20-28)41-34(40-23-27-17-9-3-10-18-27)32(38-22-26-15-7-2-8-16-26)31(30)37-21-25-13-5-1-6-14-25/h1-20,29-32,34-35H,21-24H2 |
InChI Key |
QMSUAHOWIOAMNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(OC(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)COC(=O)C5=CC=CC=C5)O |
Origin of Product |
United States |
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